molecular formula C9H6N4S B3265010 4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile CAS No. 40104-29-8

4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile

Cat. No. B3265010
CAS RN: 40104-29-8
M. Wt: 202.24 g/mol
InChI Key: AOEWGJAUPQKSSQ-UHFFFAOYSA-N
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Description

“4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile” is a chemical compound with the molecular formula C9H6N4S . It has a molecular weight of 202.24 . This compound is part of the 1,3,4-thiadiazole family .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H, (H2,11,13) .


Physical And Chemical Properties Analysis

The compound has a melting point of 243-244°C . The density is predicted to be 1.43±0.1 g/cm3 at 20°C and 760 Torr .

Scientific Research Applications

Photodynamic Therapy Potential

A study by Pişkin et al. (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, which include a 1,3,4-thiadiazol moiety. These compounds have shown promising properties for use in photodynamic therapy, particularly for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Antitumor Activities

Hamama et al. (2013) reported the synthesis and evaluation of various N-substituted-2-amino-1,3,4-thiadiazoles. These compounds exhibited promising antitumor and antioxidant activities. The study indicates the potential of thiadiazole derivatives in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

Antimicrobial and Anticancer Properties

Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their biological activities. Some of these compounds showed strong antimicrobial activity and DNA protective ability. One particular compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in chemotherapy (Gür et al., 2020).

Biological, Pharmaceutical, and Medicinal Applications

Alrammahi et al. (2017) detailed the synthesis of new 1,3,4-thiadiazoles substituted with oxazepine and benzoxazepine moieties. These thiadiazoles have a range of biological, pharmaceutical, and medicinal applications, indicating their versatility in various scientific research fields (Alrammahi, Ismael, & Abood, 2017).

In Silico and In Vivo Anticancer Evaluation

Krishna et al. (2020) focused on the synthesis of 1,3,4-thiadiazole analogues and their evaluation as anticancer agents. The study combined in silico and in vivo approaches to demonstrate the potential of these compounds in anticancer therapies (Krishna et al., 2020).

Antibacterial Activities

Zhang et al. (2010) explored the synthesis of 1,3,4-thiadiazoles with antimicrobial properties. The study showed that these compounds have significant antibacterial activities, which could be beneficial in addressing bacterial infections (Zhang et al., 2010).

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEWGJAUPQKSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile
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